molecular formula C16H18O2 B167368 2,3-Diphenylbutane-2,3-diol CAS No. 1636-34-6

2,3-Diphenylbutane-2,3-diol

Cat. No.: B167368
CAS No.: 1636-34-6
M. Wt: 242.31 g/mol
InChI Key: URPRLFISKOCZHR-UHFFFAOYSA-N
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Description

2,3-Diphenylbutane-2,3-diol is an organic compound with the molecular formula C16H18O2 It is a diol, meaning it contains two hydroxyl (OH) groups This compound is characterized by the presence of two phenyl groups attached to the butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenylbutane-2,3-diol can be synthesized through several methods. One common method involves the reaction of acetophenone with ethyl benzoate in the presence of sodium dispersion . Another method includes the reaction of acetophenone with isopropanol and a drop of acetic acid under ultraviolet light for an extended period .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylbutane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylbutane derivatives.

    Substitution: Formation of halogenated diphenylbutane derivatives.

Scientific Research Applications

2,3-Diphenylbutane-2,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diphenylbutane-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl groups can participate in π-π interactions, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbutane-2,3-diol
  • 1,2-Diphenylethane-1,2-diol
  • 2,3-Diphenyl-2,3-butanediol

Uniqueness

2,3-Diphenylbutane-2,3-diol is unique due to the presence of two phenyl groups and two hydroxyl groups on the butane backbone. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds .

Properties

IUPAC Name

2,3-diphenylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPRLFISKOCZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936847
Record name 2,3-Diphenylbutane-2,3-diol
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636-34-6
Record name 2,3-Diphenyl-2,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1636-34-6
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Record name 2,3-Diphenylbutane-2,3-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenonepinacol
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Record name Acetophenonepinacol
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Record name 2,3-Diphenylbutane-2,3-diol
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Record name 2,3-diphenylbutane-2,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different isomers of 2,3-diphenylbutane-2,3-diol and how can they be separated?

A1: this compound exists as both meso and DL-isomers. [] These isomers can be separated by utilizing their different physical properties, particularly their solubility in various solvents. []

Q2: Can this compound be used to synthesize optically active metal complexes?

A2: Yes, the resolved DL-isomer of this compound has been successfully employed in the preparation of optically active complexes of Nickel(II) and Copper(II). [] This highlights the potential of this compound as a chiral building block in coordination chemistry.

Q3: What happens when tin porphyrins react with this compound?

A3: The reaction of tin porphyrins, such as (TTP)Sn(CCPh)(2), with this compound leads to the formation of diolato complexes. [] Specifically, the complex (TTP)Sn[OC(Ph)(Me)C(Ph)(Me)O] is formed. [] This complex is significant as it can undergo further reactions, including C-C bond cleavage, yielding (TTP)Sn(II) and ketones. []

Q4: How does this compound relate to the photochemistry of indoline?

A4: When indoline is irradiated in the presence of acetophenone, this compound is generated as one of the products alongside indole. [] This suggests that this compound might be formed through a photochemical reaction involving the dimerization of a radical intermediate derived from acetophenone.

Q5: Can you describe the electrochemical behavior of compounds related to this compound?

A5: While the provided research doesn't directly analyze this compound's electrochemical behavior, it does explore the polarographic reduction of ω-diazoacetophenones. [] These compounds can be reduced to various products including this compound via a three-wave process involving multiple electron transfers and protonation steps. [] This information provides insight into potential electrochemical pathways involving compounds structurally similar to this compound.

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